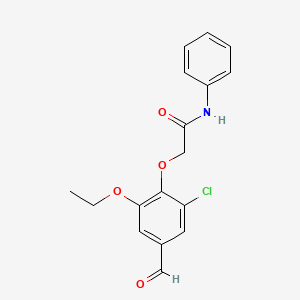

2-(2-chloro-6-ethoxy-4-formylphenoxy)-N-phenylacetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-(2-chloro-6-ethoxy-4-formylphenoxy)-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO4/c1-2-22-15-9-12(10-20)8-14(18)17(15)23-11-16(21)19-13-6-4-3-5-7-13/h3-10H,2,11H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWBXBDHDUKLJRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)Cl)OCC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-ethoxy-4-formylphenoxy)-N-phenylacetamide typically involves multiple steps. One common method starts with the reaction of 2-chloro-6-ethoxy-4-formylphenol with phenylacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-chloro-6-ethoxy-4-formylphenoxy)-N-phenylacetamide undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: 2-(2-chloro-6-ethoxy-4-carboxyphenoxy)-N-phenylacetamide.

Reduction: 2-(2-chloro-6-ethoxy-4-hydroxyphenoxy)-N-phenylacetamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Synthesis of the Compound

The synthesis of 2-(2-chloro-6-ethoxy-4-formylphenoxy)-N-phenylacetamide typically involves multi-component reactions and various synthetic methodologies. For instance, the synthesis can be achieved through a reaction involving chloroacetyl chloride and phenolic compounds, resulting in the formation of phenoxyacetamides that exhibit diverse structural properties. The general synthetic route includes:

- Formation of the Phenolic Intermediate : The initial step often involves the reaction of 2-chloro-6-ethoxy-4-formylphenol with an appropriate amine to form the acetamide derivative.

- Purification : The product is usually purified using recrystallization or chromatography techniques to ensure high purity for further applications.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound, making it a candidate for drug development:

- Antimicrobial Properties : Compounds with similar structures have been shown to possess significant antibacterial and antifungal activities. For example, derivatives of phenoxyacetamides have demonstrated effectiveness against various bacterial strains, indicating potential applications in treating infections .

- Anticancer Activity : Research indicates that certain derivatives exhibit cytotoxic effects on cancer cell lines. The mechanism often involves inducing apoptosis in cancer cells, which is crucial for developing new anticancer therapies .

- Anti-inflammatory Effects : Some studies have reported that related compounds can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Case Studies

Several case studies illustrate the practical applications and effectiveness of this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of synthesized derivatives against common pathogens. The results indicated that compounds derived from this compound showed significant inhibition zones compared to standard antibiotics, demonstrating their potential as alternative antimicrobial agents .

Case Study 2: Anticancer Screening

In vitro tests on human cancer cell lines revealed that specific derivatives exhibited IC50 values in the micromolar range, indicating potent anticancer activity. These findings support further investigation into their mechanisms of action and potential development as chemotherapeutic agents .

Summary of Applications

Wirkmechanismus

The mechanism of action of 2-(2-chloro-6-ethoxy-4-formylphenoxy)-N-phenylacetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The phenylacetamide moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituted Phenoxyacetamides

2-(2,6-Dimethylphenoxy)-N-[(2S,3S,5S)-5-Formamido-3-Hydroxy-1,6-Diphenylhexan-2-yl]Acetamide (Compound f, )

- Structural Differences: The phenoxy ring here has methyl groups (2,6-dimethyl) instead of chloro and ethoxy substituents. The acetamide is linked to a complex amino alcohol chain.

- The bulky amino alcohol chain may enhance solubility but limit membrane permeability .

2-(2-Ethoxy-4-Formyl-6-Iodophenoxy)-N-Phenethylacetamide ()

- Structural Differences : Iodo (vs. chloro) and phenethyl (vs. phenyl) groups.

- The phenethyl group adds flexibility, which might improve receptor compatibility in certain targets. However, iodine’s higher atomic weight increases molecular mass (453.27 g/mol vs. ~380–400 g/mol for chloro analogs) .

2-(2-Bromo-6-Ethoxy-4-Formylphenoxy)-N-Cyclohexylacetamide ()

- Structural Differences : Bromo (vs. chloro) and cyclohexyl (vs. phenyl) substituents.

- Implications: Bromo’s larger size and lower electronegativity compared to chloro may reduce reactivity in nucleophilic substitution but enhance hydrophobic interactions.

Pyrimidine and Heterocyclic Analogs

N-[4-(4-Fluoro-Phenyl)-5-Formyl-6-Isopropyl-Pyrimidin-2-yl]-N-Methyl-Methanesulfonamide ()

- Structural Differences: Pyrimidine core (vs. phenoxy) with fluoro, isopropyl, and sulfonamide groups.

- Implications: The pyrimidine ring introduces nitrogen atoms, enabling hydrogen bonding and π-stacking interactions distinct from the phenoxy system.

Antimicrobial and Antiviral Derivatives

2-(4-Bromophenyl)-N-(2-Methoxyphenyl)Acetamide ()

- Structural Differences : Para-bromo and methoxyphenyl substituents.

- Implications : The para-bromo substitution on the phenyl ring may enhance antimicrobial activity by increasing membrane disruption, as reported for similar halogenated acetamides. The methoxy group contributes to electron-donating effects, altering redox properties .

Diarylpyrimidine HIV-1 RT Inhibitors ()

- Structural Differences : Diarylpyrimidine backbone with fluorophenyl and hydroxyphenyl groups.

- Implications : These compounds target HIV-1 reverse transcriptase (RT) via π-π stacking and hydrogen bonding. The absence of a pyrimidine ring in the target compound suggests different mechanisms of action, though the formyl group may mimic RT-binding motifs .

Comparative Data Table

*Estimated based on similar compounds.

Key Research Findings

- Halogen Effects : Chloro substituents (target compound) balance electronegativity and steric bulk better than bromo or iodo analogs, which may explain their prevalence in drug candidates .

- Ethoxy vs.

- Formyl Group Utility : The 4-formyl group in the target compound may serve as a reactive handle for further derivatization or participate in Schiff base formation with biological targets .

Biologische Aktivität

The compound 2-(2-chloro-6-ethoxy-4-formylphenoxy)-N-phenylacetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the synthesis, biological activity, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound involves the condensation of specific aromatic aldehydes and amines under controlled conditions. The compound's structure includes a chloro group, an ethoxy group, and a phenylacetamide moiety, which contribute to its biological properties.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives synthesized through similar methods demonstrated moderate to excellent inhibitory effects against various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacteria Strain | MIC (μg/mL) |

|---|---|---|

| 9g | Staphylococcus aureus | 0.25 |

| 9e | Bacillus cereus | 32 |

| 10i | Enterococcus faecalis (VRE) | 0.5 |

The Minimum Inhibitory Concentration (MIC) values indicate that certain derivatives are effective against resistant strains, suggesting that modifications in the molecular structure can enhance antimicrobial efficacy .

Anticancer Activity

In addition to antimicrobial properties, studies have reported anticancer activity for similar compounds. For example, derivatives were tested against various cancer cell lines such as HCT-116 (colon cancer) and HEP2 (epidermoid carcinoma).

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 2a | HEP2 | 15.7 |

| 4b | HCT-116 | 22.3 |

| 4d | MDA-MB 231 | 18.5 |

These results indicate that certain structural features, such as electron-withdrawing or donating groups, significantly influence the cytotoxic potency of the compounds .

Case Studies

- Antimicrobial Testing : In a study evaluating various α-amino phosphonates, compounds similar to this compound were shown to possess promising antimicrobial profiles with MIC values ranging from 0.25 to 128 μg/mL against resistant bacterial strains .

- Anticancer Efficacy : Another investigation revealed that certain derivatives exhibited significant cytostatic effects on cancer cell lines at concentrations as low as 50 µM, highlighting their potential as therapeutic agents in oncology .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-(2-chloro-6-ethoxy-4-formylphenoxy)-N-phenylacetamide?

- Methodological Answer : The synthesis can be optimized using toluene:water (8:2) under reflux with sodium azide for 5–7 hours, followed by purification via crystallization (ethanol) or ethyl acetate extraction . Substituted phenoxy precursors (e.g., 4-formylphenoxy derivatives) require alkaline conditions for substitution reactions and acidic conditions for nitro group reduction .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Infrared (IR) spectroscopy identifies formyl (C=O) and amide (N-H) stretches. Nuclear Magnetic Resonance (^1H NMR) resolves ethoxy (δ 1.2–1.4 ppm), aromatic protons, and formyl protons (δ ~9.8 ppm). Mass spectrometry (MS) confirms molecular weight and fragmentation patterns .

Q. How can purity and yield be maximized during synthesis?

- Methodological Answer : Use column chromatography (hexane:ethyl acetate gradients) for intermediate purification. Monitor reaction progress via TLC (9:1 hexane:ethyl acetate). Crystallization in ethanol improves final product purity .

Advanced Research Questions

Q. How do substituent variations (e.g., chloro vs. bromo, ethoxy vs. methoxy) impact biological activity?

- Methodological Answer : Comparative studies of structural analogs (e.g., bromo-ethoxy vs. methoxy derivatives) reveal that chloro and ethoxy groups enhance binding affinity to enzymatic targets like kinases. Use molecular docking (AutoDock Vina) and in vitro assays (IC50 measurements) to correlate substituent effects with activity .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Standardize assay conditions (e.g., cell lines, solvent controls) to minimize variability. Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays). Reanalyze conflicting data via meta-regression to identify confounding factors .

Q. How can X-ray crystallography tools (e.g., SHELX, ORTEP-III) determine the compound’s 3D structure?

- Methodological Answer : SHELX refines crystallographic data to resolve bond lengths and angles, while ORTEP-III generates thermal ellipsoid diagrams for visualizing electron density. Use high-resolution (<1.0 Å) data for accurate hydrogen bonding and torsion angle analysis .

Q. What computational methods predict interactions between this compound and biological targets?

- Methodological Answer : Molecular dynamics simulations (AMBER, GROMACS) model ligand-receptor interactions over time. Density Functional Theory (DFT) calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions. Validate predictions with SPR or ITC binding assays .

Q. How can spectral data inconsistencies (e.g., NMR splitting patterns) be reconciled?

- Methodological Answer : Variable-temperature NMR resolves dynamic effects (e.g., rotamers). Use 2D techniques (COSY, HSQC) to assign overlapping signals. Compare experimental data with computed spectra (Gaussian) to confirm assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.